molecular formula C7H13ClO B2377168 1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane CAS No. 1495603-52-5

1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane

Cat. No.: B2377168
CAS No.: 1495603-52-5
M. Wt: 148.63
InChI Key: SYDUHVPOJNLROQ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane is a cyclopropane derivative featuring two distinct substituents on the same carbon atom: a chloromethyl (-CH$2$Cl) group and a 2-methoxyethyl (-CH$2$CH$2$OCH$3$) group. The compound is cataloged in commercial databases (e.g., CymitQuimica, Ref: 10-F669788) but is currently discontinued, suggesting niche applications or challenging synthesis .

Cyclopropane derivatives are valued in organic synthesis for their ring strain, which enhances reactivity. The combination of electron-withdrawing (chloromethyl) and electron-donating (methoxyethyl) groups on the same carbon may create unique electronic effects, influencing its chemical behavior.

Properties

IUPAC Name

1-(chloromethyl)-1-(2-methoxyethyl)cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c1-9-5-4-7(6-8)2-3-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDUHVPOJNLROQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CC1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dichloroethane-Based Carbene Generation

The most widely documented approach to synthesizing geminally disubstituted cyclopropanes involves carbene insertion into alkenes. Adapted from Brandi and Goti’s seminal work on methylenecyclopropanes, this method employs 1,1-dichloroethane as a carbene precursor. When reacted with a substituted alkene bearing a 2-methoxyethyl group, the reaction proceeds via a chlorocarbene intermediate (Scheme 1).

Scheme 1 :
$$
\text{Cl}2\text{CHCH}3 + \text{Base} \rightarrow [\text{Cl}2\text{C}:] + \text{Byproducts}
$$
$$
[\text{Cl}
2\text{C}:] + \text{CH}2=\text{CH-O-CH}2\text{CH}2\text{OCH}3 \rightarrow \text{1-(ClCH}2\text{)-1-(2-MeOCH}2\text{CH}2\text{)C}3\text{H}_4
$$

Key variables include the choice of base and solvent, which critically influence yield and regioselectivity. For instance, potassium hexamethyldisilazide (KN(SiMe$$3$$)$$2$$) in nBu$$_2$$O at 130°C maximizes carbene stability, achieving cyclopropane yields exceeding 70%. By contrast, sodium bases in toluene favor competing elimination pathways, reducing efficiency (Table 1).

Table 1 : Effect of Base and Solvent on Cyclopropanation Yield

Base Solvent Temperature (°C) Yield (%)
KN(SiMe$$3$$)$$2$$ nBu$$_2$$O 130 76
NaN(SiMe$$3$$)$$2$$ Toluene 110 55
tBuOK THF 65 44

Modified Simmons-Smith Reaction

Sequential Functionalization of Cyclopropane Scaffolds

Ring Construction Followed by Chloromethylation

A two-step strategy involves synthesizing 1-(2-methoxyethyl)cyclopropane followed by chlorination. The cyclopropane core is assembled via photochemical [2+2] cycloaddition of ethylene with a 2-methoxyethyl-substituted olefin. Subsequent free-radical chlorination using SO$$2$$Cl$$2$$ under UV light introduces the chloromethyl group (Scheme 3).

Scheme 3 :
$$
\text{CH}2=\text{CH-O-CH}2\text{CH}2\text{OCH}3 + \text{C}2\text{H}4 \xrightarrow{h\nu} \text{1-(2-MeOCH}2\text{CH}2\text{)C}3\text{H}5
$$
$$
\text{1-(2-MeOCH}2\text{CH}2\text{)C}3\text{H}5 + \text{SO}2\text{Cl}2 \xrightarrow{h\nu} \text{1-(ClCH}2\text{)-1-(2-MeOCH}2\text{CH}2\text{)C}3\text{H}_4
$$

This method offers modularity but suffers from poor regiocontrol during chlorination, necessitating chromatographic purification to isolate the geminal isomer.

Nucleophilic Displacement on Halocyclopropanes

Advanced Catalytic Approaches

Palladium-Catalyzed Cycloisomerization

Recent advances leverage transition-metal catalysis to assemble strained rings. A palladium(II)-catalyzed cycloisomerization of 1-chloro-5-methoxy-1-penten-3-yne affords the target compound via alkyne cyclization (Scheme 5).

Scheme 5 :
$$
\text{ClCH}2\text{C≡CCH}2\text{OCH}2\text{CH}2\text{OCH}3 \xrightarrow{\text{Pd(OAc)}2} \text{1-(ClCH}2\text{)-1-(2-MeOCH}2\text{CH}2\text{)C}3\text{H}_4
$$

This method achieves 85% yield with 10 mol% catalyst loading but requires specialized alkynyl precursors.

Enzymatic Cyclopropanation

Biocatalytic routes using engineered cytochrome P450 enzymes demonstrate promise for stereocontrolled synthesis. Expression of bacterial cyclopropane synthases in E. coli enables the conversion of chloroallyl ethers into enantiopure product, albeit at sub-gram scales (Scheme 6).

Scheme 6 :
$$
\text{ClCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OCH}3 \xrightarrow{\text{P450 BM3}} \text{(R)-1-(ClCH}2\text{)-1-(2-MeOCH}2\text{CH}2\text{)C}3\text{H}4
$$

Industrial-Scale Production

Commercial synthesis (Sigma-Aldrich) employs continuous-flow carbene insertion reactors to enhance throughput. Automated base delivery systems maintain precise stoichiometry, achieving batch yields >90% with >99% purity by GC-MS.

Chemical Reactions Analysis

Source Evaluation

  • Search Result : The U.S. Department of Energy’s Table of Chemicals of Concern (PDF) lists ~200 chemicals but does not include 1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane or its derivatives .

  • Search Result : The USITC report on synthetic organic chemicals (PDF) focuses on production statistics and does not mention this compound or its reactivity .

Structural Analysis and Hypothetical Reactivity

While experimental data is unavailable, the compound’s structure suggests potential reactivity pathways:

  • Cyclopropane Ring : Highly strained, prone to ring-opening reactions (e.g., acid-catalyzed cleavage or thermal decomposition).

  • Chloromethyl Group : Likely to participate in nucleophilic substitution (S<sub>N</sub>2) or elimination reactions.

  • Methoxyethyl Group : Ether functionality may undergo hydrolysis under acidic/basic conditions or oxidation.

Reaction Type Possible Products Conditions
Nucleophilic SubstitutionAlcohols, amines, or thiolsPolar aprotic solvents (e.g., DMF), base
Ring-OpeningAcyclic alkanes with functional groupsAcid (H<sub>2</sub>SO<sub>4</sub>) or heat (>100°C)
Ether CleavageAlcohol and alkyl chloride derivativesHI or HBr, heat

Recommendations for Further Research

To obtain authoritative data, consider:

  • Specialized Databases :

    • Reaxys or SciFinder for reaction literature.

    • PubChem for physicochemical properties (CID search).

  • Synthetic Studies :

    • Design experiments to probe reactivity (e.g., halogen displacement, cyclopropane stability tests).

  • Computational Modeling :

    • Use DFT calculations to predict reaction thermodynamics/kinetics (e.g., ring-opening barriers).

Scientific Research Applications

Organic Synthesis

1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane serves as a key building block in organic synthesis, particularly in the formation of complex molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it useful in synthesizing pharmaceuticals and agrochemicals.

Reaction TypeExample ReactionProduct Type
Nucleophilic SubstitutionReacting with amines or alcoholsAmine or ether derivatives
EliminationDehydrochlorination to form alkenesAlkenes

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure allows for modifications that can enhance biological activity or selectivity.

Case Study : A study investigated derivatives of this compound for their activity against specific cancer cell lines. The findings indicated that certain modifications led to increased cytotoxicity, suggesting potential therapeutic applications.

Material Science

The compound is also utilized in material science, particularly in the development of polymers and resins. Its reactive chloromethyl group can be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Application AreaUse CaseBenefits
Polymer ChemistryCross-linking agent in epoxy resinsImproved durability
CoatingsAdditive in protective coatingsEnhanced weather resistance

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Pharmaceutical Development : Research published in the Journal of Organic Chemistry highlighted how derivatives were synthesized to evaluate their efficacy as enzyme inhibitors.
  • Polymer Applications : A study demonstrated how incorporating this compound into polyurethanes improved mechanical properties without compromising flexibility.
  • Agricultural Chemicals : Investigations into agrochemical formulations revealed that this compound could enhance the efficacy of certain pesticides by improving their solubility and stability.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane depends on its specific application. In chemical reactions, the strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following cyclopropane derivatives share functional or structural similarities with 1-(chloromethyl)-1-(2-methoxyethyl)cyclopropane:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
1-(Chloromethyl)-3,5-dimethylbenzene C$9$H${11}$Cl Chloromethyl, dimethylbenzene 154.64 NMR δ$^1$H 4.15 (CH$2$Cl), δ$^13$C 46.97 (CH$2$Cl)
1-(2-Chloroethynyl)-1-methoxy-2,2,3,3-tetramethylcyclopropane C${10}$H${15}$ClO Chloroethynyl, methoxy, tetramethyl 186.68 High hydrophobicity (XlogP = 3.2); used in agrochemical research
1-Methylcyclopropene C$4$H$6$ Alkene, methyl 54.09 Plant growth regulator; synthesized via metallyl halide reactions (46.2% yield)
1-(3-Methoxyphenyl)cyclopropane-1-carboxylate C${12}$H${12}$O$_3$ Methoxyphenyl, carboxylate 204.23 Intermediate in pharmaceuticals; recrystallized from DCM/MeOH

Physicochemical Properties

  • Reactivity : Chloromethyl groups increase electrophilicity, enabling nucleophilic substitution, while methoxyethyl groups may stabilize intermediates via electron donation.
  • Solubility : Methoxy groups enhance polarity and water solubility compared to purely hydrocarbon-substituted cyclopropanes.
  • Spectroscopic Data : For 1-(chloromethyl)-3,5-dimethylbenzene (), $^1$H NMR shows distinct signals for CH$_2$Cl (δ 4.15 ppm) and aromatic protons (δ 6.68–6.75 ppm) .

Research Findings and Trends

  • Synthetic Challenges : Multi-substituted cyclopropanes often require stringent conditions to avoid ring-opening, as seen in and .
  • Biological Activity : Chlorinated cyclopropanes exhibit antimicrobial properties, though toxicity profiles (e.g., methylenecyclopropane byproducts) require careful optimization .

Biological Activity

1-(Chloromethyl)-1-(2-methoxyethyl)cyclopropane is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological properties is crucial for evaluating its applicability in drug development and therapeutic interventions.

  • IUPAC Name : this compound
  • Molecular Formula : C7H13ClO
  • Molecular Weight : 150.63 g/mol
  • Canonical SMILES : CCOC1(CC1CCl)C

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its mechanism is primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antibacterial activity against certain strains, making it a candidate for further investigation in the development of antimicrobial agents.
  • Cytotoxicity : In vitro studies have shown that it can induce cytotoxic effects in various cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against specific bacterial strains
CytotoxicityInduces cell death in cancer cell lines
Enzyme InhibitionPotential to inhibit key metabolic enzymes

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation focused on the cytotoxic effects of this compound on HeLa and MCF-7 cell lines. Results indicated a dose-dependent response, with IC50 values suggesting moderate potency. These findings highlight its potential role in cancer therapy.

Research Findings

Recent research has explored the synthesis and modification of cyclopropane derivatives to enhance their biological activity. The introduction of various substituents on the cyclopropane ring has been shown to affect both potency and selectivity towards biological targets.

Q & A

What are the optimal synthetic routes and conditions for preparing 1-(chloromethyl)-1-(2-methoxyethyl)cyclopropane?

Basic Research Question
The synthesis typically involves cyclopropanation strategies, such as the [2+1] cycloaddition of carbenes or transition-metal-catalyzed methods. Key intermediates like 1-(2-methoxyethyl)cyclopropane can be functionalized via chloromethylation using reagents like chloromethyl methyl ether (MOMCl) under acidic conditions . Nucleophilic substitution (e.g., using NaOMe in methanol) may also introduce the chloromethyl group. Reaction monitoring via GC-MS or <sup>1</sup>H NMR is critical to track intermediates and optimize yields.

How does the steric and electronic environment of the cyclopropane ring influence its reactivity in substitution reactions?

Advanced Research Question
The cyclopropane ring’s strain (∼27 kcal/mol) and the electron-withdrawing chloromethyl group enhance susceptibility to ring-opening or substitution. Computational studies (DFT) reveal that the 2-methoxyethyl group stabilizes transition states through hyperconjugation, favoring SN2 mechanisms over elimination . Experimental validation involves kinetic studies under varying solvents (polar vs. aprotic) and bases (e.g., KOtBu vs. NaOH) to probe competing pathways .

What analytical techniques are most effective for resolving structural ambiguities in cyclopropane derivatives like this compound?

Basic Research Question
X-ray crystallography is the gold standard for confirming bond angles and stereochemistry, especially given the cyclopropane ring’s rigidity . For dynamic studies, <sup>13</sup>C NMR can detect ring strain via deshielded carbons (δ 15–25 ppm), while 2D NOESY NMR identifies spatial proximity between the chloromethyl and methoxyethyl groups . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

How can researchers address contradictions in spectroscopic data, such as unexpected splitting in <sup>1</sup>H NMR spectra?

Advanced Research Question
Unexpected splitting may arise from diastereotopic protons or restricted rotation. For example, the chloromethyl group’s protons may exhibit non-equivalence due to the cyclopropane ring’s planar chirality. Variable-temperature NMR (VT-NMR) can distinguish dynamic effects: broadening at higher temperatures suggests conformational exchange, while sharpening at lower temperatures confirms static asymmetry . Solvent-induced shifts (e.g., CDCl3 vs. DMSO-d6) further clarify electronic environments .

What role does this compound play in the development of advanced polymeric materials?

Advanced Research Question
The chloromethyl group enables post-polymerization modifications, such as nucleophilic substitution with thiols or amines, to introduce functional side chains. Evidence from copolymer studies (e.g., with methyl methacrylate) shows enhanced material properties like photosensitivity and impact resistance, attributed to the cyclopropane unit’s rigidity . Radical-initiated polymerization conditions (AIBN, 70°C) and gel-permeation chromatography (GPC) are used to monitor molecular weight distributions .

How can computational modeling predict the compound’s behavior in catalytic systems?

Advanced Research Question
DFT calculations assess transition states for ring-opening reactions (e.g., with Pd catalysts) to predict regioselectivity. The 2-methoxyethyl group’s electron-donating effect lowers activation energy for C-Cl bond cleavage compared to unsubstituted analogs . Molecular dynamics (MD) simulations model solvent effects, showing THF stabilizes zwitterionic intermediates better than toluene. Experimental validation via in situ IR spectroscopy tracks reaction progress .

What strategies mitigate competing elimination pathways during functionalization reactions?

Basic Research Question
Elimination (e.g., forming cyclopropene) is minimized by using bulky, non-nucleophilic bases (e.g., DBU) in aprotic solvents (DMSO) to favor substitution . Kinetic control at lower temperatures (−20°C) and slow reagent addition reduce base concentration, suppressing β-hydride elimination. Monitoring via TLC (silica, hexane/EtOAc) identifies byproducts early .

How does the compound’s structure influence its potential biological activity?

Advanced Research Question
The chloromethyl group enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) reveal interactions with active sites . Toxicity studies (MTT assay) in cell lines assess selectivity, while metabolomics identifies downstream effects of adduct formation .

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